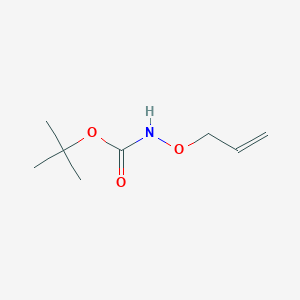
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an allylhydroxylamine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various reaction conditions and its ease of removal when necessary. The allylhydroxylamine moiety introduces an allyl group, which can participate in various chemical reactions, making Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) can be synthesized through a multi-step processThe Boc protection is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) under mild conditions . The allyl group can be introduced through O-allylation using allyl bromide in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Primary amines.
Substitution: Free amines or other substituted derivatives.
Scientific Research Applications
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) primarily involves its role as a protecting group and a reactive intermediate. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various chemical reactions, including nucleophilic substitution and addition reactions . The allyl group can undergo reactions such as cross-coupling and metathesis, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-O-tosylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a tosyl group instead of an allyl group.
N-Boc-O-methylhydroxylamine: Features a methyl group instead of an allyl group.
N-Cbz-O-allylhydroxylamine: Similar to Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) but with a carbobenzoxy (Cbz) protecting group.
Uniqueness
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) is unique due to the presence of both the Boc protecting group and the allyl group. This combination allows for selective protection of the amine functionality while providing a reactive allyl group for further chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
195708-27-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
InChI Key |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC=C |
Synonyms |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















